molecular formula C13H21NO5 B2643790 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2375259-50-8

1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2643790
CAS No.: 2375259-50-8
M. Wt: 271.313
InChI Key: UVWIFKMZBFIVGF-UHFFFAOYSA-N
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Description

1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is an organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid typically involves multiple steps of organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactions, automated synthesis, and purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a Boc-protected amino group and a carboxylic acid functional group. This combination of features makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-8(14-10(17)19-11(2,3)4)13-5-12(6-13,7-18-13)9(15)16/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWIFKMZBFIVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(CO2)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-50-8
Record name 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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